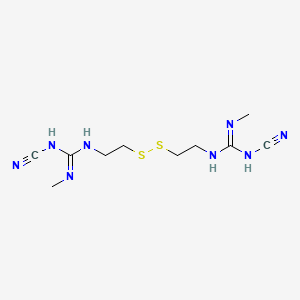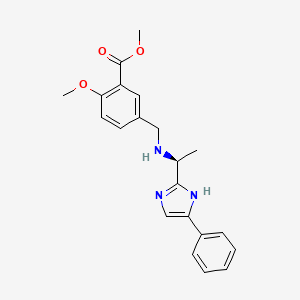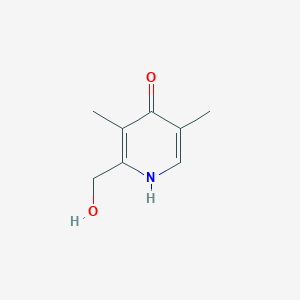
3-Monochlorotriiodothyronine
Vue d'ensemble
Description
3-Monochlorotriiodothyronine is a bioactive chemical with the molecular formula C15H11ClI3NO4 . It has an average mass of 685.419 Da and a monoisotopic mass of 684.751038 Da .
Molecular Structure Analysis
The molecular structure of this compound includes elements such as carbon, hydrogen, chlorine, iodine, nitrogen, and oxygen . The exact structure and conformation can be determined using techniques like X-ray crystal structure determinations .Physical And Chemical Properties Analysis
This compound has a density of 2.4±0.1 g/cm3, a boiling point of 539.4±50.0 °C at 760 mmHg, and a flash point of 280.0±30.1 °C . It also has a molar refractivity of 117.4±0.3 cm3, a polar surface area of 93 Å2, and a molar volume of 284.6±3.0 cm3 .Applications De Recherche Scientifique
Progression du cancer et anti-apoptose
La 3-Monochlorotriiodothyronine joue un rôle dans la modulation de la progression du cancer et des mécanismes anti-apoptose. Elle interagit avec les récepteurs nucléaires des hormones thyroïdiennes pour moduler les activités transcriptionnelles, influençant l'expression des gènes liés à la prolifération et à la survie cellulaires {svg_1}. Cette interaction peut stimuler la prolifération des cellules cancéreuses par la dysrégulation des voies moléculaires, ce qui en fait une cible potentielle pour la thérapie anticancéreuse.
Régulation métabolique
Ce composé est impliqué dans la régulation du métabolisme. Il peut affecter presque toutes les cellules et est essentiel au développement et à la maturation de divers systèmes, y compris le système nerveux central, le système musculo-squelettique et les poumons {svg_2}. Son rôle dans les processus métaboliques en fait un domaine d'étude important pour les troubles métaboliques et l'homéostasie énergétique.
Synthèse des hormones thyroïdiennes
La this compound est un sous-produit de la synthèse des hormones thyroïdiennes. Elle est formée par l'iodation des résidus de tyrosine dans la thyroglobuline, un précurseur des hormones thyroïdiennes actives {svg_3}. Comprendre son rôle dans ce processus est crucial pour l'étude de la fonction thyroïdienne et des maladies associées.
Régulation des processus physiologiques
Le composé a des actions génomiques et non génomiques qui régulent plusieurs processus physiologiques, y compris la croissance cellulaire, le développement embryonnaire, la différenciation et la prolifération {svg_4}. La recherche dans ce domaine pourrait permettre de mieux comprendre comment les hormones thyroïdiennes influencent ces processus biologiques fondamentaux.
Métabolisme des hormones thyroïdiennes
En tant que métabolite de la voie des hormones thyroïdiennes, le métabolisme de la this compound et ses effets sur l'équilibre hormonal de l'organisme font l'objet de recherches actives. Cela inclut son impact sur le taux métabolique au repos et les profils lipidiques, qui sont importants pour comprendre la santé cardiovasculaire et l'obésité {svg_5}.
Potentiel thérapeutique
En raison de sa similitude structurelle avec d'autres hormones thyroïdiennes, la this compound a été étudiée pour son potentiel thérapeutique. Elle pourrait avoir des applications dans la réduction du risque de progression du cancer, l'amélioration des effets d'autres traitements et la prévention de la récurrence du cancer {svg_6}.
Orientations Futures
While specific future directions for 3-Monochlorotriiodothyronine are not available, there are ongoing research and developments in the field of thyroid hormones. For instance, there are perspectives on the treatment of advanced thyroid cancer, approved therapies, resistance mechanisms, and future directions .
Mécanisme D'action
Target of Action
The primary targets of 3-Monochlorotriiodothyronine, like other thyroid hormones, are nuclear thyroid hormone receptors (TRs) which are expressed in various tissues . These receptors play a crucial role in the regulation of genes after the activation of thyroid hormones .
Mode of Action
This compound interacts with its targets, the thyroid hormone receptors (TRs), to modulate transcriptional activities via thyroid hormone response elements (TRE) in the regulatory regions of target genes . Being lipophilic, these hormones cannot passively diffuse through the phospholipid bilayers of target cells and rely on transmembrane iodothyronine transporters .
Biochemical Pathways
The thyroid hormone synthetic pathway involves several steps including thyroglobulin synthesis and secretion into the follicular lumen, iodine uptake into the follicular epithelial cells, iodine transport and efflux into the follicular lumen, oxidation of iodine, iodination of thyroglobulin tyrosine residues, and coupling of iodotyrosines . Many biochemical pathways, such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation are involved in the formation of naturally occurring compounds, defined metabolites or derivatives .
Pharmacokinetics
Understanding the pharmacokinetics of thyroid hormones is essential to design therapeutic regimens that simulate normal thyroid hormone secretion while avoiding excursions in the serum concentration . .
Result of Action
The result of the action of this compound involves a wide range of physiological processes. It regulates a wide range of genes after its activation, influencing metabolic regulation, neural development, and growth . The molecular and cellular effects of the compound’s action are complex and highly regulated due to the expression of cell and tissue-specific thyroid hormone transporters, multiple thyroid hormone receptor (TR) isoforms, and interactions with corepressors and coactivators .
Action Environment
Environmental factors can influence the action, efficacy, and stability of thyroid hormones. For instance, changing environmental conditions such as temperature, photoperiod, pond drying, food restriction, and ultraviolet radiation can exacerbate the ecological threats posed by contaminants . .
Analyse Biochimique
Biochemical Properties
3-Monochlorotriiodothyronine, like its parent compound T3, is likely to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can involve binding to specific receptors, influencing enzymatic activity, and modulating biochemical reactions
Cellular Effects
Given its structural similarity to T3, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is likely involved in similar pathways as T3, which is known to play a key role in metabolism
Transport and Distribution
It is likely to interact with transporters or binding proteins, similar to T3
Subcellular Localization
It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
(2S)-2-amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClI3NO4/c16-8-1-6(3-12(20)15(22)23)2-11(19)14(8)24-7-4-9(17)13(21)10(18)5-7/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGVSMDUSKJICA-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClI3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909279-46-5 | |
| Record name | 3-Monochlorotriiodothyronine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909279465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-MONOCHLOROTRIIODOTHYRONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPY747550R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B601790.png)




![2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)](/img/structure/B601799.png)
![2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B601801.png)
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)

